molecular formula C9H12N2O2 B1296009 N-(4-amino-2-methoxyphenyl)acetamide CAS No. 5329-15-7

N-(4-amino-2-methoxyphenyl)acetamide

Cat. No.: B1296009
CAS No.: 5329-15-7
M. Wt: 180.2 g/mol
InChI Key: ZMVYKWOITGSLDV-UHFFFAOYSA-N
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Description

N-(4-amino-2-methoxyphenyl)acetamide: is an organic compound with the molecular formula C₉H₁₂N₂O₂. It is a derivative of acetanilide and is characterized by the presence of an amino group at the para position and a methoxy group at the ortho position on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination of 4-methoxyacetanilide: One common method involves the amination of 4-methoxyacetanilide. This process typically involves the reaction of 4-methoxyacetanilide with ammonia or an amine source under suitable conditions to introduce the amino group at the para position.

    Acetylation of 4-amino-2-methoxyaniline: Another method involves the acetylation of 4-amino-2-methoxyaniline. This reaction is carried out by treating 4-amino-2-methoxyaniline with acetic anhydride or acetyl chloride in the presence of a base to form N-(4-amino-2-methoxyphenyl)acetamide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reactions are optimized for high yield and purity, and the product is often purified through recrystallization or other suitable techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-amino-2-methoxyphenyl)acetamide can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can also undergo reduction reactions, where the nitro group (if present) can be reduced back to the amino group.

    Substitution: The methoxy group on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-amino-2-methoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: this compound has potential applications in the development of pharmaceutical drugs. Its derivatives are explored for their therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. It is also employed in the synthesis of specialty chemicals for various applications.

Comparison with Similar Compounds

    N-(2-amino-4-methoxyphenyl)acetamide: This compound has the amino group at the ortho position instead of the para position.

    N-(4-methoxyphenyl)acetamide: This compound lacks the amino group, having only the methoxy group on the benzene ring.

    N-(3-amino-4-methoxyphenyl)acetamide: This compound has the amino group at the meta position.

Uniqueness: N-(4-amino-2-methoxyphenyl)acetamide is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The para positioning of the amino group allows for specific interactions with biological targets, which can be different from those of its ortho or meta analogs.

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVYKWOITGSLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201411
Record name 2-Acetylamino-5-aminoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5329-15-7
Record name 2-Acetylamino-5-aminoanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5329-15-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7551
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Record name 5329-15-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetylamino-5-aminoanisole
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URL https://comptox.epa.gov/dashboard/DTXSID20201411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetylamino-5-aminoanisole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8ZJ3JF8WF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: What is the significance of N-(4-amino-2-methoxyphenyl)acetamide in pharmaceutical synthesis?

A1: this compound is a key intermediate in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide. [] This latter compound serves as the side chain of Amsacrine, an anticancer drug. The provided research focuses on the isolation and characterization of this intermediate, highlighting its importance in the multi-step synthesis of a pharmaceutical compound.

Q2: How is this compound synthesized and characterized?

A2: The research describes the synthesis of this compound through the reduction of N-(2-methoxy-4-nitrophenyl)acetamide. [] This reduction is carried out in ethanol using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The resulting this compound is then crystallized from ethylacetoacetate. [] While the abstract doesn't detail the spectroscopic characterization, it does mention that the compound's structure was confirmed, likely through techniques like NMR and mass spectrometry.

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